molecular formula C16H16O B14239526 2-Ethyl-2,3-diphenyloxirane CAS No. 408525-65-5

2-Ethyl-2,3-diphenyloxirane

Cat. No.: B14239526
CAS No.: 408525-65-5
M. Wt: 224.30 g/mol
InChI Key: WTVDAZOYXCCQFU-UHFFFAOYSA-N
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Description

Significance of Oxiranes in Contemporary Organic Synthesis

Oxiranes, characterized by a three-membered ring containing two carbon atoms and one oxygen atom, are a cornerstone of modern organic synthesis. researchgate.netclockss.org Their significance stems from the inherent ring strain of the epoxide ring, which is estimated to be around 25 kcal/mol. researchgate.net This strain renders them highly susceptible to ring-opening reactions when treated with a wide array of nucleophiles, electrophiles, and acids. researchgate.netthieme-connect.com This reactivity allows for the stereospecific and regiospecific introduction of two adjacent functional groups, making epoxides invaluable precursors for the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and polymers. thieme-connect.comorgsyn.org

The ability to undergo nucleophilic substitution reactions under both basic and acidic conditions further enhances their synthetic utility. researchgate.net Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. unicamp.br In contrast, acid-catalyzed ring-opening involves protonation of the epoxide oxygen, followed by nucleophilic attack on the more substituted carbon, which can better stabilize the developing positive charge. unicamp.br This predictable reactivity allows chemists to strategically design synthetic routes to a diverse range of target molecules.

Unique Structural and Reactivity Characteristics of 2-Ethyl-2,3-diphenyloxirane

This compound is a fascinating example of a polysubstituted epoxide. Its structure, featuring an ethyl group and a phenyl group on one carbon (C2) and another phenyl group on the other (C3), presents a unique combination of steric and electronic factors that dictate its reactivity.

The molecular formula for this compound is C₁₆H₁₆O. nih.gov The presence of three bulky substituents on the oxirane ring creates a sterically crowded environment. This significant steric hindrance is expected to influence the regioselectivity of its ring-opening reactions, potentially directing nucleophilic attack in a highly specific manner.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₁₆H₁₆O236.30High-resolution mass spectrometry data (EI-HRMS) is available for this compound. thieme-connect.com
(2R,3R)-2-ethyl-2,3-diphenyloxiraneC₁₆H₁₆O236.30A specific stereoisomer of the target compound. nih.gov
2,3-diphenyloxiraneC₁₄H₁₂O196.25A related compound lacking the ethyl group. researchgate.net
2-methyl-2,3-diphenyloxirane (B78116)C₁₅H₁₄O210.27A closely related compound with a methyl group instead of an ethyl group. orgsyn.org

The two phenyl groups play a crucial electronic role. They can stabilize a partial positive charge on the adjacent carbon atoms through resonance, which is particularly relevant in acid-catalyzed ring-opening mechanisms. This electronic stabilization could facilitate the cleavage of the C-O bond at the more substituted positions. For instance, in the related 2,3-diphenyloxiranes, reductive ring-opening with lithium and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) has been shown to proceed through a common organolithium intermediate, regardless of the starting stereoisomer (cis or trans). researchgate.netsciforum.net This highlights the influence of the phenyl groups on the stability and reactivity of the resulting intermediates.

Furthermore, studies on analogous compounds, such as E-2-acetyl-2,3-diphenyloxirane, demonstrate that the stereochemistry of the oxirane ring dictates the outcome of subsequent reactions. When reacted with ethyl trifluoroacetate (B77799), different stereoisomers lead to distinct heterocyclic products, underscoring the stereochemical importance of the substituted oxirane core. researchgate.netoakwoodchemical.com

Overview of Research Directions in Substituted Oxirane Systems

Research into substituted oxiranes is a vibrant and evolving area of organic chemistry, with several key directions aimed at expanding their synthetic potential.

One major focus is on the development of novel regio- and stereoselective ring-opening reactions . This includes the use of specialized reagents and catalysts to control the outcome of these transformations. For example, the DTBB-catalyzed reductive opening of epoxides represents a method for generating functionalized organolithium reagents that can be trapped with various electrophiles. researchgate.netsciforum.net

Another significant research avenue is the investigation of the influence of substituents on the reactivity and stability of the oxirane ring. Studies on epoxides bearing electron-withdrawing groups are crucial for understanding and designing new types of enzyme inhibitors, as these substituted oxiranes are valuable building blocks for such applications. researchgate.net Theoretical and computational studies are increasingly employed to model the transition states and reaction pathways of epoxide transformations, providing deeper mechanistic insights. clockss.orgresearchgate.netunicamp.br These computational models help to predict the outcomes of reactions and to design new, more efficient synthetic strategies.

The synthesis of complex molecules starting from substituted oxiranes continues to be a primary goal. Research is ongoing to develop new catalytic methods for the epoxidation of olefins with high stereoselectivity. acs.org Furthermore, the tandem reactions of epoxides, where the initial ring-opening is followed by subsequent cyclizations or rearrangements, are being explored to rapidly build molecular complexity from simple starting materials. For example, the condensation of substituted diphenyloxiranes with other reagents can lead to the formation of more complex heterocyclic systems like pyranones and furans. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

408525-65-5

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-ethyl-2,3-diphenyloxirane

InChI

InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3

InChI Key

WTVDAZOYXCCQFU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Ethyl 2,3 Diphenyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The inherent ring strain of the oxirane in 2-Ethyl-2,3-diphenyloxirane makes it a prime target for nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. This process can be initiated under either nucleophilic or electrophilic (acid-catalyzed) conditions.

Nucleophilic Ring Opening

Nucleophilic ring-opening reactions are a cornerstone of epoxide chemistry, providing a versatile method for the introduction of a wide array of functional groups. These reactions can be catalyzed by either acids or bases, with each catalytic mode imparting distinct regiochemical and stereochemical outcomes.

In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming a highly reactive oxonium ion. libretexts.org This protonation enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. The mechanism of acid-catalyzed ring-opening is complex and can exhibit characteristics of both SN1 and SN2 pathways. openstax.org

Acid-Catalyzed Nucleophilic Ring Opening
Regioselectivity under Acidic Conditions

Under acidic conditions, the regioselectivity of the ring-opening of unsymmetrical epoxides is a subject of nuanced control, influenced by both electronic and steric factors. stackexchange.com For epoxides with one tertiary carbon atom, nucleophilic attack predominantly occurs at the more substituted carbon. openstax.org This preference is attributed to the development of significant positive charge at the more substituted carbon in the transition state, which resembles a stable tertiary carbocation. openstax.orglibretexts.org Therefore, in the case of this compound, the nucleophile would preferentially attack the carbon atom bearing the two phenyl groups (C3).

However, it is important to note that for epoxides with primary and secondary carbons, the attack generally happens at the less substituted carbon, following an SN2-like trajectory. openstax.org The interplay between steric hindrance and electronic stabilization of the partial positive charge on the carbon atoms ultimately dictates the site of nucleophilic attack. stackexchange.com In some instances, a mixture of regioisomers may be obtained. openstax.org

Regioselectivity of Acid-Catalyzed Ring Opening of Unsymmetrical Epoxides
Epoxide SubstitutionMajor Site of Nucleophilic AttackPredominant Mechanism CharacterReference
Primary and Secondary CarbonsLess substituted carbonSN2-like openstax.org
One Tertiary CarbonMore substituted (tertiary) carbonSN1-like openstax.org
This compoundC3 (bearing two phenyl groups)SN1-likeGeneral principle applied
Stereochemical Outcomes (e.g., Inversion of Configuration)

The stereochemistry of acid-catalyzed epoxide ring-opening typically proceeds with an inversion of configuration at the center of nucleophilic attack. kyoto-u.ac.jp This outcome is consistent with an SN2-like backside attack of the nucleophile on the protonated epoxide. openstax.org Even in cases where the reaction has significant SN1 character, the attack often occurs from the side opposite to the carbon-oxygen bond, leading to a trans relationship between the incoming nucleophile and the hydroxyl group. openstax.org For cis- and trans-2,3-diphenyloxirane (B7769596), photosensitized (electron transfer) irradiation leads to the cleavage of the carbon-carbon bond of the oxirane ring and the formation of a carbonyl ylide. cdnsciencepub.com

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides occurs via a direct SN2 mechanism. openstax.org A strong nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the C-O bond and the formation of an alkoxide intermediate, which is subsequently protonated.

Base-Catalyzed Nucleophilic Ring Opening
Regioselectivity under Basic Conditions

Under basic conditions, the regioselectivity of the ring-opening of unsymmetrical epoxides is primarily governed by steric factors. bartleby.com The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. openstax.orgvaia.com This is a hallmark of the SN2 reaction mechanism. In the context of this compound, the C2 carbon, which is substituted with an ethyl group, is less sterically encumbered than the C3 carbon, which bears two phenyl groups. Consequently, nucleophilic attack under basic conditions is expected to occur predominantly at the C2 position.

Regioselectivity of Base-Catalyzed Ring Opening of Unsymmetrical Epoxides
EpoxideReaction ConditionMajor Site of Nucleophilic AttackGoverning FactorReference
Unsymmetrical EpoxideBasicLess sterically hindered carbonSteric hindrance openstax.orgvaia.com
This compoundBasicC2 (ethyl-substituted carbon)Steric hindranceGeneral principle applied

Reductive Ring Opening

The reductive opening of epoxides is a fundamental transformation in organic chemistry, providing access to alcohols and diols. researchgate.net In the case of this compound, metal-mediated reductions are particularly effective.

Reductive ring-opening of epoxides can be achieved using highly electropositive metals, with lithium being a prominent example. thieme-connect.de The process is often catalyzed by an arene, such as 4,4′-di-tert-butylbiphenyl (DTBB) or naphthalene (B1677914). researchgate.netresearchgate.net This method involves the in-situ generation of a radical anion from the arene, which then transfers an electron to the epoxide, initiating the ring-opening cascade. researchgate.net The combination of lithium powder with a catalytic amount of an arene provides a powerful system for the reductive cleavage of the C-O bonds in the oxirane ring. researchgate.netresearchgate.net

For instance, the reaction of both cis- and trans-2,3-diphenyloxirane with an excess of lithium and a catalytic amount of DTBB (2.5 mol%) under Barbier-type conditions proceeds efficiently. researchgate.netresearchgate.net This methodology has been successfully applied to a range of substituted epoxides, highlighting its general utility. researchgate.net

The metal-mediated reduction of this compound proceeds through the formation of organometallic intermediates, specifically β-oxido functionalized organolithium species. researchgate.net The initial electron transfer from the arene radical anion to the epoxide leads to the cleavage of a C-O bond, generating a radical anion intermediate. A second electron transfer from another lithium atom then produces a dianionic species, which can be represented as a β-oxido organolithium compound. researchgate.net

These organolithium intermediates are stable at low temperatures (e.g., -78°C) and can be trapped by various electrophiles. researchgate.net This reactivity allows for the introduction of a wide range of functional groups, leading to the formation of diverse products such as diols, functionalized alcohols, and other derivatives. researchgate.netresearchgate.net The reaction of the organolithium intermediate with an electrophile, followed by hydrolysis, yields the final product. researchgate.net

A noteworthy feature of the reductive ring-opening of substituted diphenyloxiranes is the stereochemical outcome. Studies on cis- and trans-2,3-diphenyloxirane have shown that both isomers can lead to the formation of the same organolithium intermediate, and consequently, the same final products. researchgate.netresearchgate.net This observation is rationalized by an inversion of configuration at the benzylic carbanionic center in the intermediate derived from the cis-epoxide. researchgate.netresearchgate.net

The regioselectivity of the ring opening is influenced by the substitution pattern of the epoxide. In many cases, the cleavage occurs to form the more stable radical or carbanion intermediate. However, recent developments have shown that the choice of the metal in the metallocene catalyst can reverse the expected regioselectivity. For example, while titanocene-catalyzed reactions typically yield less-substituted alcohols, zirconocene-based systems can favor the formation of more-substituted alcohols. chemrxiv.org This is attributed to the stronger oxophilicity of zirconium, which alters the transition state of the ring-opening process. chemrxiv.org

Interactive Data Table: Reductive Ring Opening of Diphenyloxiranes

Starting MaterialReagentsIntermediateKey OutcomeCitation
cis- or trans-2,3-diphenyloxiraneLi, cat. DTBBCommon β-oxido organolithiumFormation of the same 1,3-diols researchgate.netresearchgate.net
Chiral epoxidesLi, cat. DTBB, Electrophilesβ-oxido functionalized organolithiumEnantiomerically pure functionalized alcohols researchgate.net
Unsymmetrical epoxidesZirconocene, Photoredox catalystZirconocene-complexed radicalReverse regioselectivity, more-substituted alcohols chemrxiv.org

Oxidative Ring Opening and Rearrangements

In addition to reductive pathways, this compound can undergo oxidative transformations, leading to different classes of compounds. These reactions often involve the generation of radical intermediates and subsequent rearrangement or oxidation.

A recently developed method allows for the conversion of 1,2-diarylepoxides into 1,2-diketones through a dual oxidation process. acs.orgorganic-chemistry.org This transformation is achieved using a combination of a high-valent Cu(III)–CF₃ compound and dimethyl sulfoxide (B87167) (DMSO). acs.org The reaction is initiated by the in-situ generation of a trifluoromethyl radical (•CF₃) from the Cu(III) complex. acs.orgorganic-chemistry.org

The •CF₃ radical abstracts a hydrogen atom from the epoxide ring, generating an ether α-carbon radical. This radical then undergoes a ring-opening rearrangement to form a more stable ketone α-carbon radical. Subsequently, this radical is oxygenated by DMSO, which acts as the oxygen transfer agent, to yield the final 1,2-diketone product. acs.org This sequential dehydrogenation and oxygenation provide a novel route to access α-diketones from epoxides. acs.orgorganic-chemistry.org

Radical-mediated reactions represent a significant area of organic synthesis, enabling complex molecular rearrangements. rsc.org In the context of epoxides, radical intermediates generated through various means can undergo rearrangement to form new carbocyclic or heterocyclic frameworks. While specific studies detailing radical-mediated rearrangements of this compound are not extensively documented in the provided search results, the principles of radical chemistry suggest potential pathways. rsc.orglibretexts.org

The formation of a carbon-centered radical on the oxirane ring, as seen in the dual oxidation process, is a key step. acs.org Such radicals can, in principle, participate in intramolecular cyclizations or other rearrangement reactions depending on the substrate's structure and the reaction conditions. The field of radical rearrangements is continually evolving, with new methods being developed to control the reactivity of these transient species. rsc.org

Rearrangement Reactions of this compound

Rearrangement reactions of epoxides, particularly aryloxiranes, are common transformations, often promoted by acidic conditions or transition metal catalysts. These reactions typically proceed through carbocationic intermediates, leading to the formation of more stable carbonyl compounds.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com A similar transformation can occur with epoxides, which can be considered masked diols. In the presence of an acid, one of the epoxide oxygen's lone pairs is protonated, creating a good leaving group (water, after ring-opening). wikipedia.orglibretexts.org This is followed by the opening of the oxirane ring to form a carbocation. For an unsymmetrical aryloxirane like this compound, the ring opening is regioselective, favoring the formation of the more stable carbocation. The subsequent migration of a substituent (hydride, alkyl, or aryl) to the carbocation center results in a rearranged, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product. wikipedia.orgmasterorganicchemistry.com

The migratory aptitude generally follows the order: phenyl > alkyl. In the case of this compound, acid-catalyzed ring opening would preferentially occur at the C3 carbon to form a stable benzylic carbocation. This would be followed by the migration of the phenyl group from C2 to C3, leading to the formation of 2-phenyl-2-ethyl-1-phenyl-ethanone, though other pathways can exist.

A closely related reaction involves Lewis acid catalysis. For instance, the rearrangement of cis-2,3-diphenyloxirane in the presence of trityl hexafluoroantimonate yields diphenylacetaldehyde. oup.com This highlights the tendency of aryl groups to migrate in these rearrangements.

Acid-catalyzed isomerizations of aryloxiranes provide a direct route to substituted benzylic aldehydes and ketones. mdma.ch These reactions can be promoted by both Brønsted and Lewis acids, as well as transition metal catalysts that can function as Lewis acids. The reaction of 2-methyl-2,3-diphenyloxirane (B78116), a close analog of the title compound, with an iridium catalyst results in its isomerization to 2,2-diphenylpropanal. ub.edu This transformation proceeds with high yield and demonstrates the selective migration of a phenyl group.

The choice of catalyst can significantly influence the reaction's efficiency and outcome. oup.commdma.ch Palladium complexes, for example, are effective in catalyzing the isomerization of various aryl-substituted epoxides. mdma.ch The mechanism often involves the cleavage of the benzylic carbon-oxygen bond, leading to a carbocationic intermediate that rearranges to the more stable carbonyl compound. mdma.ch

Table 1: Catalytic Isomerization of Aryloxirane Analogs

Starting Epoxide Catalyst System Product Yield (%) Reference
cis-2,3-Diphenyloxirane Trityl hexafluoroantimonate Diphenylacetaldehyde - oup.com
2-Methyl-2,3-diphenyloxirane Iridium Catalyst [Ir(cod)Cl]₂/dppp 2,2-Diphenylpropanal 89% ub.edu

This table presents data for analogs to illustrate the general reactivity.

Carbon-Carbon Bond Cleavage of the Oxirane Ring

While C-O bond cleavage is common in acid-catalyzed reactions, the C-C bond of the oxirane ring can also be cleaved under specific conditions, such as photosensitized electron transfer. This pathway opens up unique reactivity, leading to intermediates like carbonyl ylides. cdnsciencepub.comrsc.org

The carbon-carbon single bond of the oxirane ring in aryloxiranes can be cleaved through photosensitized electron transfer. cdnsciencepub.comcdnsciencepub.com This process is initiated by the excitation of a photosensitizer (an electron acceptor) with light. The excited sensitizer (B1316253) then accepts an electron from the aryloxirane, forming an oxirane radical cation. cdnsciencepub.comresearchgate.net

For 2,3-diphenyloxirane, this radical cation is unstable and undergoes rapid cleavage of the C-C bond, which is the weakest bond in the three-membered ring. cdnsciencepub.comcdnsciencepub.com This cleavage is followed by back-electron transfer from the sensitizer radical anion to the fragmented species, ultimately generating a neutral, reactive intermediate. cdnsciencepub.comcdnsciencepub.com Effective sensitizers for this process include electron-accepting aromatic compounds like 1,4-dicyanonaphthalene and 1,4-dicyanobenzene. cdnsciencepub.comcdnsciencepub.com This photochemical method provides a powerful way to generate reactive intermediates that would be difficult to access through thermal means. cdnsciencepub.com

In the case of 2,3-diphenyloxirane, the resulting carbonyl ylide has been successfully trapped with dipolarophiles such as acrylonitrile (B1666552), maleonitrile, and fumaronitrile (B1194792), yielding isomeric tetrahydrofuran (B95107) derivatives. cdnsciencepub.comcdnsciencepub.com This trapping reaction confirms the transient existence of the carbonyl ylide and provides a synthetic route to highly substituted five-membered heterocyclic rings. The formation of carbonyl ylides from this compound would follow the same mechanistic principle, offering a pathway to complex molecules through subsequent cycloaddition reactions. cdnsciencepub.com

Table 2: Photosensitizers for C-C Bond Cleavage of 2,3-Diphenyloxirane

Sensitizer Effectiveness Reference
1,4-Dicyanonaphthalene Effective cdnsciencepub.comcdnsciencepub.com
1,4-Dicyanobenzene Effective cdnsciencepub.comcdnsciencepub.com
Dimethyl terephthalate Effective cdnsciencepub.comcdnsciencepub.com

Data for 2,3-diphenyloxirane is used to illustrate the process.

Derivatization and Functionalization of this compound

The epoxide ring is a versatile functional group that serves as a precursor for a wide range of chemical transformations. The derivatization of this compound can be achieved through various ring-opening or condensation reactions, leading to more complex molecular architectures.

One approach involves the reaction of the epoxide with nucleophiles. For example, a related compound, E-2-acetyl-2,3-diphenyloxirane, undergoes condensation with ethyl trifluoroacetate (B77799) in the presence of a base to form a dihydropyran-4-one derivative. osi.lv This demonstrates how the epoxide can be part of a cascade reaction to build more complex heterocyclic systems.

Another strategy is the formal [3+2] cycloaddition reaction between an aryl epoxide and an alkene, catalyzed by a Lewis acid, to produce highly substituted tetrahydrofurans. mdpi.com This reaction proceeds by the activation of the epoxide by the Lewis acid, followed by nucleophilic attack from the alkene and subsequent cyclization. mdpi.com

Furthermore, the core structure can be elaborated by introducing substituents prior to or after the formation of the oxirane ring. For instance, 2-Ethyl-2-(1-naphthylmethyl)-3,3-diphenyloxirane has been synthesized as part of studies on new synthetic reactions. kyoto-u.ac.jp

Table 3: Examples of Derivatization Reactions of Related Aryloxiranes

Aryloxirane Reactant Reagent(s) Product Type Reference
E-2-Acetyl-2,3-diphenyloxirane Ethyl trifluoroacetate, Sodium isopropoxide Dihydropyran-4-one osi.lv

Table of Mentioned Compounds

Chemical Name
1,4-Dicyanobenzene
1,4-Dicyanonaphthalene
1-Cyanonaphthalene
2,2-Diphenylacetaldehyde
2,2-Diphenylpropanal
2-Acetyl-2,3-diphenyloxirane
This compound
2-Ethyl-2-(1-naphthylmethyl)-3,3-diphenyloxirane
Acrylonitrile
cis-2,3-Diphenyloxirane
Dimethyl terephthalate
Diphenylacetaldehyde
Ethyl trifluoroacetate
Fumaronitrile
Maleonitrile
Sodium isopropoxide
Tetrahydrofuran
trans-2,3-Diphenyloxirane
Trityl hexafluoroantimonate

Conversion to Ethers

The conversion of epoxides to ethers represents a key transformation, often proceeding through a rearrangement followed by a condensation reaction. A notable method involves a one-pot synthesis where 2,3-diphenyloxirane, a close analog of this compound, undergoes rearrangement and subsequent reductive condensation. oup.com

In a reaction catalyzed by trityl hexafluoroantimonate (Ph₃CSbF₆), cis-2,3-diphenyloxirane rearranges to form diphenylacetaldehyde. This intermediate then reacts with an alkoxysilane, such as trimethyl-(2-phenylethoxy)silane, and a reducing agent like triethylsilane. oup.com This sequence efficiently yields the corresponding ether. The reaction is postulated to proceed via the catalyst promoting both the initial epoxide rearrangement and the subsequent reductive condensation of the resulting aldehyde. oup.com The use of trityl hexafluoroantimonate as a catalyst in dichloromethane (B109758) has been shown to be particularly effective for this transformation. oup.com

Reactant 1Reactant 2CatalystSolventProductYield (%)Reference
cis-2,3-diphenyloxiranetrimethyl-(2-phenylethoxy)silane, Et₃SiHPh₃CSbF₆CH₂Cl₂2,2-diphenylethyl 2-phenylethyl ether87 oup.com
cis-2,3-diphenyloxiranetrimethyl-(2-phenylethoxy)silane, Et₃SiHSbCl₅ - AgSbF₆CH₂Cl₂2,2-diphenylethyl 2-phenylethyl ether60 oup.com

This table showcases the catalytic conversion of an epoxide to an ether, highlighting the efficiency of different Lewis acid catalysts.

Synthesis of 1,3-Diols

The synthesis of 1,3-diols from oxiranes is a valuable carbon-carbon bond-forming reaction. A significant pathway involves the reductive ring-opening of the epoxide to generate an organolithium intermediate, which can then react with a carbonyl compound. For both cis- and trans-2,3-diphenyloxirane, reaction with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) generates a β-oxido-functionalised organolithium intermediate. researchgate.netsciforum.net

This intermediate, when formed in the presence of an electrophile like a ketone (e.g., 3-pentanone), proceeds to form a 1,3-diol. sciforum.net An interesting stereochemical outcome is observed where both the cis and trans isomers of the starting epoxide yield the same stereoisomer of the 1,3-diol product. This is explained by an inversion of configuration at the benzylic carbanionic center of the intermediate derived from the cis-epoxide. researchgate.netsciforum.net The reaction is typically conducted at low temperatures, ranging from -90°C to -50°C, in a solvent like tetrahydrofuran (THF). researchgate.netsciforum.net

Starting EpoxideReagentsElectrophileProductKey FindingReference
cis- or trans-2,3-diphenyloxiraneLi, cat. DTBB3-Pentanone1,3-DiolBoth isomers give the same stereoisomer of the product sciforum.net
cis- or trans-2,3-diphenyloxiraneLi, cat. DTBBVarious carbonyl compounds1,3-DiolsFormation of a common organolithium intermediate researchgate.net

This table illustrates the synthesis of 1,3-diols from 2,3-diphenyloxirane, emphasizing the stereochemical convergence of the reaction.

Formation of Functionalized Alcohols

The reductive opening of the oxirane ring can also be exploited to synthesize a variety of functionalized alcohols. The reaction of epoxides with lithium and a catalytic amount of an aromatic electron carrier like DTBB leads to β-oxido functionalized organolithium intermediates. These intermediates are nucleophilic and can react with a wide range of electrophiles to produce diverse functionalized alcohols. researchgate.net

For example, steroidal epoxides derived from estrone (B1671321) and cholestanone have been shown to undergo this reductive opening to form the corresponding β-oxido-functionalised organolithium species. Subsequent treatment with electrophiles such as D₂O, aldehydes (PhCHO), ketones (Me₂CO, Et₂CO), and CO₂ affords various enantiomerically pure functionalized steroid derivatives. researchgate.net This methodology demonstrates the versatility of using oxirane derivatives as precursors for complex alcohols.

Cyclization Reactions Initiated from Oxirane Derivatives

Oxirane derivatives can serve as precursors in cyclization reactions to form larger heterocyclic systems. These reactions often involve the initial ring-opening of the epoxide to generate a reactive intermediate that subsequently undergoes cyclization.

One such example is the condensation of E-2-acetyl-2,3-diphenyloxirane, a related derivative, with ethyl trifluoroacetate in the presence of sodium isopropoxide. This reaction leads to the formation of 3-hydroxy-2,3-diphenyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one, a six-membered heterocyclic compound. osi.lvresearchgate.net In contrast, the corresponding Z-acetyloxirane, under the same conditions, yields a furan (B31954) derivative, indicating that the stereochemistry of the starting oxirane dictates the final product structure through different reaction pathways. osi.lvresearchgate.net

Another important cyclization pathway is the formal [3+2] cycloaddition. Aryl epoxides can react with alkenes in the presence of a Lewis acid to produce tetrasubstituted tetrahydrofurans. mdpi.com A proposed mechanism involves the activation of the epoxide by the Lewis acid, followed by a nucleophilic attack from the alkene to form a carbocationic intermediate, which then cyclizes to give the tetrahydrofuran ring. mdpi.com Additionally, photosensitized electron transfer can induce the ring-opening of 2,3-diphenyloxirane to a carbonyl ylide, which can be trapped by dipolarophiles like acrylonitrile in a [3+2] cycloaddition to yield tetrahydrofuran derivatives. cdnsciencepub.com

Oxirane DerivativeReaction PartnerConditionsProduct TypeReference
E-2-Acetyl-2,3-diphenyloxiraneEthyl trifluoroacetateSodium isopropoxideDihydropyranone osi.lvresearchgate.net
Z-2-Acetyl-2,3-diphenyloxiraneEthyl trifluoroacetateSodium isopropoxideFuranone osi.lvresearchgate.net
Aryl EpoxidesAlkenesLewis AcidTetrahydrofuran mdpi.com
2,3-DiphenyloxiraneAcrylonitrilePhotosensitizer (e.g., 1,4-dicyanonaphthalene)Tetrahydrofuran cdnsciencepub.com

This table summarizes various cyclization reactions starting from diphenyloxirane derivatives, leading to different heterocyclic products.

Stereochemical Considerations in 2 Ethyl 2,3 Diphenyloxirane Chemistry

Stereoisomerism of 2-Ethyl-2,3-diphenyloxirane (e.g., cis/trans and enantiomeric forms)

This compound possesses two chiral carbon atoms, C2 and C3, of the oxirane ring. This structural feature leads to the existence of multiple stereoisomers. Specifically, the molecule can exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the two phenyl groups.

In the cis isomer, the two phenyl groups are on the same side of the oxirane ring plane. This configuration results in a pair of enantiomers: (2R,3S)-2-Ethyl-2,3-diphenyloxirane and (2S,3R)-2-Ethyl-2,3-diphenyloxirane.

Conversely, the trans isomer has the two phenyl groups on opposite sides of the oxirane ring. This arrangement also gives rise to a pair of enantiomers: (2R,3R)-2-Ethyl-2,3-diphenyloxirane and (2S,3S)-2-Ethyl-2,3-diphenyloxirane.

Therefore, a total of four stereoisomers are possible for this compound. The physical and chemical properties of these isomers, including their reactivity and biological activity (if any), are expected to differ due to the distinct spatial arrangement of the substituents.

Table 1: Possible Stereoisomers of this compound

Isomer Relationship Configuration at C2 Configuration at C3
cis Enantiomers R S
S R
trans Enantiomers R R

Control of Stereochemistry in Synthesis

The ability to selectively synthesize a particular stereoisomer of this compound is crucial for studying its properties and for its potential use in stereospecific synthesis. This control is typically achieved during the epoxidation of the precursor alkene, 1-ethyl-1,2-diphenylethene.

The stereochemical outcome of the epoxidation of 1-ethyl-1,2-diphenylethene is dependent on the geometry of the starting alkene (E or Z) and the nature of the epoxidizing agent.

From (E)-1-ethyl-1,2-diphenylethene: Epoxidation of the (E)-alkene, where the two phenyl groups are on opposite sides of the double bond, will lead to the formation of the trans-2-Ethyl-2,3-diphenyloxirane. The use of a non-chiral epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), will result in a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. Enantioselective epoxidation, for instance using Sharpless asymmetric epoxidation conditions (though typically applied to allylic alcohols) or a chiral catalyst, would be required to favor the formation of one enantiomer over the other.

From (Z)-1-ethyl-1,2-diphenylethene: Conversely, the epoxidation of the (Z)-alkene, with the phenyl groups on the same side of the double bond, will yield the cis-2-Ethyl-2,3-diphenyloxirane. Again, a standard epoxidizing agent will produce a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. Enantioselective methods would be necessary to achieve an excess of one enantiomer.

Table 2: Stereochemical Outcome of Epoxidation of 1-ethyl-1,2-diphenylethene

Alkene Isomer Epoxidizing Agent Product Stereochemistry
(E)-1-ethyl-1,2-diphenylethene Achiral (e.g., m-CPBA) Racemic trans-(2R,3R/2S,3S)
(E)-1-ethyl-1,2-diphenylethene Chiral Enantioenriched trans
(Z)-1-ethyl-1,2-diphenylethene Achiral (e.g., m-CPBA) Racemic cis-(2R,3S/2S,3R)

The stereochemical integrity of the oxirane ring is a key consideration in its subsequent reactions. Ring-opening reactions of epoxides can proceed with either retention or inversion of configuration at the carbon atom undergoing nucleophilic attack, depending on the reaction mechanism.

SN2-type reactions: In base-catalyzed or nucleophilic ring-opening reactions, the mechanism is typically SN2. The nucleophile attacks one of the carbon atoms of the epoxide from the backside, leading to an inversion of configuration at that center. For example, the reaction of (2R,3R)-2-Ethyl-2,3-diphenyloxirane with a nucleophile would result in the opening of the ring with inversion at either C2 or C3, depending on the regioselectivity of the attack.

SN1-type reactions: Under acidic conditions, the reaction can have more SN1 character. The protonation of the epoxide oxygen makes it a better leaving group, and the C-O bond may break to form a carbocation-like intermediate. The subsequent nucleophilic attack can occur from either face, potentially leading to a mixture of retention and inversion products, or racemization if a full carbocation is formed.

Influence of Substituents on Stereochemical Outcomes

The phenyl and ethyl groups attached to the oxirane ring play a significant role in determining the stereochemical course of its formation and reactions through a combination of steric and electronic effects.

The electronic nature of the phenyl and ethyl groups influences the reactivity of the precursor alkene and the resulting epoxide. The ethyl group is an electron-donating group through an inductive effect, which can increase the electron density of the double bond in the precursor alkene, making it more susceptible to electrophilic attack by an epoxidizing agent. The phenyl groups can also donate electron density through resonance, further activating the double bond.

In ring-opening reactions of the epoxide, these substituents affect the stability of any potential carbocationic intermediates. The phenyl groups can stabilize a positive charge on the adjacent carbon through resonance, while the ethyl group offers stabilization through hyperconjugation and induction. This can influence the regioselectivity of the ring-opening under acidic conditions.

During the epoxidation of 1-ethyl-1,2-diphenylethene, the steric bulk of the substituents can influence the approach of the epoxidizing agent. The larger phenyl group will create more steric hindrance than the ethyl group. In enantioselective epoxidations using a chiral catalyst, the differential steric interactions between the substituents and the chiral environment of the catalyst are key to achieving high enantioselectivity.

In the transition state of the epoxidation, the orientation of the alkene relative to the oxidant is influenced by the need to minimize steric repulsion. For example, in the epoxidation of the (Z)-alkene, the two phenyl groups on the same side of the double bond will present a significant steric barrier, which may affect the rate of epoxidation compared to the (E)-isomer.

Similarly, in ring-opening reactions, the steric hindrance presented by the phenyl and ethyl groups will influence the trajectory of the incoming nucleophile. In an SN2 reaction, the nucleophile will preferentially attack the less sterically hindered carbon atom. A comparison of the steric bulk suggests that the carbon bearing the ethyl and phenyl groups (C2) is more sterically encumbered than the carbon bearing a single phenyl group and a hydrogen atom (C3).

Table 3: Properties of Substituents in this compound

Substituent Electronic Effect Steric Effect
Phenyl Electron-donating (resonance), Electron-withdrawing (inductive) High

Mechanistic Investigations of 2 Ethyl 2,3 Diphenyloxirane Transformations

Elucidation of Reaction Pathways

The transformation of 2-Ethyl-2,3-diphenyloxirane can proceed through several reaction pathways, largely dictated by the reagents and conditions employed. One significant pathway involves the reductive ring-opening of the epoxide. For instance, the reaction of both cis- and trans-2,3-diphenyloxirane (B7769596) with an excess of lithium and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) under Barbier-type conditions leads to the formation of the same 1,3-diol products. researchgate.netresearchgate.net This suggests the involvement of a common intermediate, where an inversion of configuration at the benzylic carbanionic center occurs in the case of the cis-epoxide. researchgate.netresearchgate.net

Another key pathway is the photosensitized (electron transfer) ring opening. Irradiation of cis- and trans-2,3-diphenyloxirane in the presence of an electron acceptor sensitizer (B1316253) leads to the cleavage of the carbon-carbon bond of the oxirane ring. cdnsciencepub.com This process results in the formation of a carbonyl ylide. cdnsciencepub.com The proposed mechanism for this transformation involves the initial formation of the oxirane radical cation, followed by cleavage and subsequent back electron transfer from the sensitizer radical anion to yield the carbonyl ylide. cdnsciencepub.com

Lewis acid-catalyzed rearrangements present another important reaction pathway. For example, in the presence of a catalytic amount of trityl hexafluoroantimonate, 2,3-diphenyloxirane can undergo rearrangement to form diphenylacetaldehyde, which can then participate in further reactions. oup.com

Identification and Characterization of Reaction Intermediates

The transient species formed during the transformations of this compound are crucial for understanding the reaction mechanism. Various intermediates have been identified and characterized through a combination of spectroscopic techniques and trapping experiments.

Reductive lithiation of epoxides using lithium metal and an electron carrier, such as 4,4′-di-tert-butylbiphenyl (DTBB), is a powerful method for generating β-oxido functionalized organolithium intermediates. researchgate.net In the case of 2,3-diphenyloxirane, both cis and trans isomers react with lithium and a catalytic amount of DTBB to form the same organolithium intermediate. researchgate.netresearchgate.netsciforum.net This intermediate is a β-lithioalkoxide, which can then be trapped by various electrophiles to yield functionalized products. researchgate.net The reaction proceeds under mild conditions, typically at low temperatures in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netsciforum.net The formation of a common organolithium intermediate from both epoxide isomers is rationalized by an inversion of configuration at the benzylic carbanionic center for the intermediate derived from the cis-epoxide. researchgate.netsciforum.net This inversion is attributed to the steric hindrance in the initially formed intermediate. sciforum.net

Table 1: Reductive Lithiation of 2,3-Diphenyloxirane

Starting MaterialReagentsIntermediateProduct (after electrophilic quench)Reference
cis-2,3-diphenyloxiraneLi, cat. DTBBCommon β-oxido organolithium1,3-diol researchgate.netresearchgate.net
trans-2,3-diphenyloxiraneLi, cat. DTBBCommon β-oxido organolithium1,3-diol researchgate.netresearchgate.net

This table is based on data from multiple sources and may not be exhaustive.

Electron transfer processes are fundamental to many reactions of this compound. The formation of radical anions and dianions as key intermediates has been proposed and studied. In photosensitized reactions, for instance, electron transfer from the epoxide to an excited-state sensitizer generates an oxirane radical cation. cdnsciencepub.com Conversely, in reductive processes using alkali metals and aromatic electron carriers, the epoxide can accept electrons to form a radical anion, which can be further reduced to a dianion. researchgate.net The reactivity of these species, particularly the dianion, has been explored, and it is considered a suitable candidate for catalytic cycles in certain processes. researchgate.net The use of preformed aromatic radical anions has been shown to lead to higher yields and milder reaction conditions compared to in-situ generation. researchgate.net

Carbonyl ylides are 1,3-dipolar species that are important intermediates in the thermal and photochemical reactions of epoxides. rsc.org For 2,3-diphenyloxirane, both photosensitized (electron transfer) irradiation and thermal activation can lead to the formation of a carbonyl ylide through the cleavage of the C-C bond of the oxirane ring. cdnsciencepub.comcdnsciencepub.comrsc.org These highly reactive intermediates can be trapped by dipolarophiles such as acrylonitrile (B1666552), maleonitrile, and fumaronitrile (B1194792) to form tetrahydrofuran derivatives. cdnsciencepub.comcdnsciencepub.com The formation of carbonyl ylides provides a valuable route for the synthesis of various heterocyclic compounds. nih.gov The decay kinetics of carbonyl ylides generated from stilbene (B7821643) oxides have been studied as a function of temperature. acs.org

Kinetic Studies and Reaction Rate Analysis.rsc.org

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For the transformations of this compound, kinetic analyses have been employed to understand the reaction mechanisms in greater detail.

The rates of self-reaction of related peroxyl radicals, such as 1,1-diphenylethylperoxyl, have been studied to provide insights into autoxidation processes. cdnsciencepub.com In the context of epoxide ring-opening, kinetic resolution studies have been performed on related epoxides like styrene (B11656) oxide. These studies reveal that the reaction rates can be significantly influenced by the presence of a catalyst and the nature of the substrate and nucleophile. ub.edu For example, the kinetic resolution of trans-2,3-diphenyloxirane with aniline (B41778) was found not to occur to a measurable extent under conditions where styrene oxide was resolved, highlighting the structural sensitivity of the reaction rate. ub.edu

In photosensitized reactions, the rate of product formation can be influenced by the choice of sensitizer. acs.org For example, in the photosensitized oxygenation of cyclopropanes, the reaction rate increased significantly with the addition of biphenyl (B1667301) as a redox mediator. acs.org

Table 2: Factors Influencing Reaction Rates

Reaction TypeInfluencing FactorObservationReference
Kinetic ResolutionSubstrate Structuretrans-2,3-diphenyloxirane shows no measurable kinetic resolution with aniline, unlike styrene oxide. ub.edu
Photosensitized OxygenationRedox MediatorAddition of biphenyl increases the rate of photooxygenation. acs.org
Reductive LithiationAromatic Radical AnionUse of preformed radical anions generally leads to higher yields and milder conditions. researchgate.net

This table is based on data from multiple sources and may not be exhaustive.

Solvent Effects on Reaction Mechanism and Stereochemistry.kyoto-u.ac.jpthieme-connect.com

The choice of solvent can have a profound impact on the reaction mechanism and the stereochemical outcome of a reaction. This is particularly true for reactions involving charged intermediates or transition states.

In the aerobic oxidation of aldehydes, a reaction class related to the potential transformations of this compound, the solvent polarity was found to play a critical role in determining product distribution. frontiersin.org Protic solvents, through hydrogen bonding, can influence the bond energies of the reactants and promote certain reaction pathways, thereby affecting selectivity. frontiersin.org Theoretical calculations have shown that hydrogen bonds between a reactant and a protic solvent can increase the C-H bond energy, potentially inhibiting oxidation progress while improving selectivity for certain products. frontiersin.org

For cycloaddition reactions involving nitrile oxides, it has been found that solvent effects on product ratios and conversion percentages are not always strong, suggesting that intramolecular interactions like hydrogen bonding can play a more dominant role in directing the stereochemistry. nih.gov However, the solvent can still influence the reaction by stabilizing or destabilizing intermediates and transition states. acs.org The use of flow microreactor systems has enabled the study of reactions involving highly reactive organolithium intermediates, where precise control over reaction time and temperature can mitigate issues arising from solvent-intermediate interactions. kyoto-u.ac.jp

Transition State Analysis in Oxirane Ring Opening

Following a comprehensive review of available scientific literature, detailed research findings, including data tables concerning the transition state analysis of the oxirane ring opening of this compound, could not be located.

While the existence of the compound "this compound" is confirmed in the chemical literature thieme-connect.com, specific studies detailing the mechanistic pathways and transition state analyses for its ring-opening reactions are not publicly available within the searched resources.

Research on structurally related compounds, such as 2,3-diphenyloxirane (stilbene oxide) researchgate.netcdnsciencepub.comsemanticscholar.org and 2-methyl-2,3-diphenyloxirane (B78116) orgsyn.org, provides insights into the general principles of epoxide ring-opening under various conditions, including acid-catalyzed, reductive, and photosensitized pathways. For instance, studies on 2,3-diphenyloxirane describe its cleavage via carbonyl ylide intermediates under photosensitized electron transfer conditions cdnsciencepub.com and its reductive ring-opening to form a common organolithium intermediate from both cis and trans isomers researchgate.net. Acid-catalyzed hydrolysis of similar epoxides has also been a subject of mechanistic investigation acs.org.

Furthermore, computational studies have been employed to analyze the transition states in the ring-opening of related epoxides like trans-stilbene (B89595) oxide, confirming transition state structures through vibrational frequency calculations csic.es. However, analogous experimental or computational data specifically for this compound is not present in the accessed literature.

Therefore, a detailed discussion and presentation of data tables for the transition state analysis of this compound's ring-opening cannot be provided at this time.

Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation of 2 Ethyl 2,3 Diphenyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier and powerful analytical technique for the structural elucidation of organic compounds in solution. longdom.orgemory.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. longdom.orgipb.pt

A comprehensive NMR analysis for a molecule like 2-Ethyl-2,3-diphenyloxirane involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

¹H and ¹³C NMR: 1D proton (¹H) and carbon-13 (¹³C) NMR spectra are the foundational experiments. emerypharma.com ¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). emerypharma.com For this compound, the aromatic protons of the phenyl groups would appear in the downfield region (typically 7.0-8.0 ppm), while the protons of the ethyl group and the oxirane ring would be found in the upfield region. The ¹³C NMR spectrum reveals the number of distinct carbon environments. libretexts.org The carbon atoms of the oxirane ring in substituted oxiranes typically appear in the 40-60 ppm region. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It is invaluable for assigning which protons are bonded to which carbons, simplifying the interpretation of the often-complex ¹H and ¹³C spectra. columbia.edudiva-portal.org For instance, the specific proton and carbon signals of the ethyl group and the oxirane ring in this compound can be definitively linked using HSQC.

COSY (Correlation Spectroscopy): ¹H-¹H COSY is a 2D experiment that shows which protons are coupled to each other, typically through two or three bonds. longdom.orgemerypharma.com This is fundamental for identifying adjacent protons and tracing out spin systems within the molecule, such as the ethyl group. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.pt It detects through-space correlations, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This makes it a powerful tool for determining stereochemistry, such as the relative orientation of the substituents on the oxirane ring. For this compound, NOESY can help determine whether the phenyl groups are cis or trans to each other.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for a diastereomer of this compound is presented below. Actual values can vary depending on the specific isomer and solvent.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D Correlations
Oxirane CH~3.5 - 4.5~60 - 70HSQC to oxirane C; COSY to ethyl CH₂; NOESY to phenyl protons
Ethyl CH₂~1.5 - 2.5~20 - 30HSQC to ethyl C; COSY to oxirane CH and ethyl CH₃
Ethyl CH₃~0.8 - 1.2~10 - 15HSQC to ethyl C; COSY to ethyl CH₂
Phenyl CHs~7.2 - 7.5~125 - 135HSQC to phenyl Cs; NOESY to oxirane/ethyl protons

Despite the power of NMR, the structural elucidation of oxiranes can present several challenges. acs.org The protons on the three-membered ring can have overlapping chemical shifts and complex spin-spin coupling patterns, making straightforward interpretation difficult. acs.orgresearchgate.net The small and often similar vicinal coupling constants for cis and trans protons on an oxirane ring can also lead to ambiguity in stereochemical assignment. ethernet.edu.et Furthermore, the weak pyramidalization of the oxirane carbons can complicate the interpretation of NOE enhancements. acs.org In some cases, the lack of protons on substituted oxirane carbons can make it impossible to use proton-based NMR techniques to determine the relative stereochemistry with confidence. acs.org

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₁₆H₁₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of 2,3-diphenyloxirane is 196.088815 g/mol . epa.gov

Electron impact (EI) ionization often leads to fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern can provide valuable structural information. For epoxides, the molecular ion peak may be weak or absent. libretexts.org A common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this compound, this could lead to the loss of an ethyl radical or a phenyl radical, resulting in characteristic fragment ions. Chemical ionization (CI) is a softer ionization technique that often produces a more abundant quasi-molecular ion (e.g., [M+H]⁺), which is useful for confirming the molecular weight. researchgate.netacs.org

A table summarizing potential key fragments in the mass spectrum of this compound is shown below.

m/z ValuePossible FragmentFragmentation Pathway
196[C₁₆H₁₆O]⁺Molecular Ion
167[C₁₄H₁₁O]⁺Loss of ethyl radical (•C₂H₅)
119[C₉H₁₁]⁺Cleavage of the C-C bond of the oxirane ring
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium cation
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute stereochemistry of all chiral centers. springernature.comresearchgate.netresearchgate.net If a suitable single crystal of this compound can be grown, X-ray crystallography can precisely determine the bond lengths, bond angles, and the spatial arrangement of the ethyl and phenyl substituents on the oxirane ring. researchgate.net This technique is particularly valuable when NMR data is ambiguous. The determination of the absolute configuration is possible through the analysis of anomalous dispersion effects, often referred to as the Bijvoet method. researchgate.net

Computational Chemistry in Oxirane Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern structural elucidation, often used in conjunction with experimental data. acs.orgmdpi.com

DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C) for a given molecule. d-nb.infoacs.org This predictive power is extremely useful in several ways:

Structure Validation: By comparing the DFT-calculated NMR chemical shifts for a proposed structure with the experimental data, one can gain confidence in the structural assignment. mdpi.comnih.gov A good correlation between the calculated and experimental shifts supports the proposed structure.

Stereoisomer Differentiation: When multiple stereoisomers are possible, DFT calculations can be performed for each isomer. The isomer whose calculated NMR spectrum best matches the experimental spectrum is the most likely candidate. This approach is particularly powerful for resolving the ambiguities in oxirane stereochemistry that can arise from NMR data alone. acs.orgresearchgate.netnih.gov

Signal Assignment: In complex spectra with overlapping signals, DFT calculations can aid in the assignment of specific resonances to particular atoms in the molecule. mdpi.com

Recent advancements have shown that combining DFT calculations with machine learning models can further enhance the accuracy of chemical shift predictions. nih.gov The use of hybrid DFT-parametric computational methods has proven effective in revisiting and correcting the structures of numerous natural products containing an oxirane moiety. acs.orgacs.org

The general workflow involves optimizing the geometry of the proposed structure(s) of this compound using a chosen DFT functional and basis set, followed by the calculation of the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The calculated shielding values are then converted to chemical shifts for comparison with the experimental spectrum.

Theoretical Studies of Reaction Mechanisms and Transition States of this compound

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms and characterizing the fleeting transition states involved in the chemical transformations of this compound. While specific computational studies exclusively focused on this compound are not extensively documented in the public domain, a wealth of theoretical research on the closely related parent compound, 2,3-diphenyloxirane (stilbene oxide), offers significant insights. By examining these studies, we can infer the mechanistic pathways and the nature of transition states for its ethyl-substituted counterpart. The primary reactions of interest are ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or photochemical activation.

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in modeling these reactions. These studies typically involve mapping the potential energy surface of the reaction, which helps in identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The calculated activation energies provide a quantitative measure of the kinetic feasibility of a proposed mechanism.

A significant body of theoretical work has been dedicated to the acid-catalyzed ring-opening of epoxides. For stilbene (B7821643) oxide, computational studies have detailed the mechanism of both SN1 and SN2 pathways. csic.esacs.orgnih.gov In an SN1-like mechanism, the epoxide oxygen is first protonated, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The stability of this carbocation is a critical factor. For 2,3-diphenyloxirane, the phenyl groups stabilize the positive charge through resonance, making this pathway viable. The subsequent nucleophilic attack can occur from either side, potentially leading to a mixture of stereoisomers.

In the case of this compound, the presence of the additional ethyl group at one of the benzylic carbons introduces electronic and steric effects. The ethyl group is weakly electron-donating, which would further stabilize an adjacent carbocation, potentially favoring an SN1 pathway at that carbon. However, it also introduces steric hindrance, which could disfavor the approach of a nucleophile in an SN2 reaction.

Conversely, the SN2 mechanism involves a concerted backside attack by a nucleophile on one of the epoxide carbons, leading to an inversion of stereochemistry. csic.esnih.gov Theoretical models of this process for stilbene oxide have characterized the geometry of the pentacoordinate transition state. The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic factors. For this compound, nucleophilic attack would be expected to occur preferentially at the less sterically hindered carbon, which would be the carbon bearing only the phenyl group.

Computational studies have also explored the influence of different catalysts, such as Lewis acids and metal complexes, on the ring-opening of stilbene oxide. researchgate.net These studies model the coordination of the catalyst to the epoxide oxygen and calculate the subsequent energy barriers for rearrangement or nucleophilic attack. The nature of the catalyst and the solvent can significantly influence the preferred reaction pathway.

Furthermore, theoretical investigations into the photochemical ring-opening of oxiranes have been conducted. mdpi.comnih.govscirp.org These studies employ methods like time-dependent DFT (TD-DFT) to explore the excited state potential energy surfaces. For instance, the photochemical ring-opening of oxirane itself has been shown to proceed through specific electronic excited states, leading to the formation of carbonyl ylides. mdpi.comnih.govscirp.org Similar mechanisms can be anticipated for this compound, where photoexcitation could lead to C-C or C-O bond cleavage, opening up pathways to various photoproducts.

The table below summarizes the key theoretical approaches and findings from studies on the analogous 2,3-diphenyloxirane, which can be extrapolated to understand the reactivity of this compound.

Computational Method Reaction Studied Key Findings for 2,3-Diphenyloxirane (Stilbene Oxide) Inferred Implications for this compound
Density Functional Theory (DFT) Acid-catalyzed ring-openingElucidation of SN1 and SN2 pathways. Phenyl groups stabilize carbocation intermediates in the SN1 pathway. csic.esacs.orgThe electron-donating ethyl group would further stabilize an adjacent carbocation, potentially favoring an SN1 mechanism. Steric hindrance from the ethyl group might disfavor the SN2 pathway at the substituted carbon.
DFT with solvent models (e.g., PCM) Nucleophilic ring-openingCharacterization of transition states for nucleophilic attack. Regioselectivity is influenced by steric and electronic factors. ub.eduNucleophilic attack is likely to be favored at the carbon atom not bearing the bulky ethyl group.
Time-Dependent DFT (TD-DFT) Photochemical ring-openingIdentification of excited states leading to C-O or C-C bond cleavage and formation of carbonyl ylide intermediates. mdpi.comnih.govscirp.orgSimilar photochemical pathways are expected, with the potential for the ethyl group to influence the stability and subsequent reactions of the intermediates.
DFT and MP2 methods Lewis acid-catalyzed rearrangementCalculation of relative energies of cationic intermediates and the effect of substituents on aryl vs. hydrogen migration.The ethyl group's electronic and steric properties would influence the migratory aptitude of the adjacent phenyl group and the overall reaction selectivity.

Advanced Applications of 2 Ethyl 2,3 Diphenyloxirane in Organic Synthesis

2-Ethyl-2,3-diphenyloxirane as a Versatile Intermediate for Complex Molecules

Substituted oxiranes, such as this compound, are highly valuable intermediates in organic synthesis due to the inherent ring strain of the three-membered ether ring. This strain allows for regioselective and stereoselective ring-opening reactions with a wide array of nucleophiles, leading to the formation of more complex molecular architectures. The presence of ethyl and phenyl groups on the oxirane ring provides steric and electronic diversity that can be exploited in the synthesis of intricate target molecules.

The general synthetic utility of related 2,3-diaryloxiranes suggests that this compound would serve as a precursor to 1,2-diols and their derivatives, which are common structural motifs in many complex natural products and pharmaceuticals. researchgate.net The specific substitution pattern of this compound offers the potential for creating vicinal stereocenters with a high degree of control.

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound

Nucleophile Potential Product Class Significance
Hydride (e.g., from LiAlH₄) Alcohols Access to chiral 1,2-diols
Organometallic reagents (e.g., Grignard, organolithium) Substituted alcohols Carbon-carbon bond formation
Azides (e.g., NaN₃) Azido alcohols Precursors to amino alcohols

Stereoselective Construction of Chirality Centers

The oxirane ring of this compound contains two stereogenic centers. If the epoxide is prepared in an enantiomerically pure form, its subsequent reactions can be used to generate new stereocenters with high fidelity. The stereochemical outcome of the ring-opening reaction is dictated by the reaction mechanism, which can be either SN2-like or, under certain acidic conditions, SN1-like.

In a typical SN2 reaction, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the backside, resulting in an inversion of configuration at that center. The regioselectivity of the attack (i.e., at the carbon bearing the ethyl group or the phenyl group) would be influenced by steric hindrance and the nature of the nucleophile and catalyst used. This controlled ring-opening allows for the diastereoselective and enantioselective synthesis of products.

For instance, the reaction of a chiral, non-racemic 2,3-disubstituted epoxide with a nucleophile can lead to the formation of a single diastereomer of the product, effectively transferring the stereochemical information from the starting material to the product.

Synthesis of Polyfunctionalized Alcohols and Ethers

The ring-opening of this compound provides a direct route to polyfunctionalized alcohols. For example, reaction with a hydride source would yield a 1,2-diol. If the ring is opened with an alcohol under acidic or basic catalysis, a β-hydroxy ether can be formed. The Williamson ether synthesis, a common method for preparing ethers, is not directly applicable here for the initial ring-opening but could be used in subsequent steps to further functionalize the resulting hydroxyl groups. mdpi.com

The synthesis of functionalized vinyl ethers can be achieved through transetherification reactions, although this is a different class of transformation not directly starting from an epoxide. academie-sciences.fr However, the alcohol products derived from the ring-opening of this compound could potentially undergo such reactions.

Table 2: Illustrative Synthetic Routes to Polyfunctionalized Derivatives

Reagent Product Type Key Transformation
H₂O / H⁺ 1,2-Diol Acid-catalyzed hydrolysis
ROH / H⁺ or RO⁻ β-Hydroxy ether Alcoholysis

Precursors to Biologically Relevant Scaffolds (excluding clinical data)

While there is no specific information in the searched literature linking this compound to the synthesis of biologically relevant scaffolds, the structural motifs accessible from its ring-opening are present in numerous bioactive molecules. For example, 1,2-diols and amino alcohols are common pharmacophores. The synthesis of complex, sp³-rich scaffolds is a key area in medicinal chemistry, and versatile building blocks like substituted epoxides are crucial for this endeavor. researchgate.net

The ability to introduce different functional groups with stereochemical control makes compounds like this compound attractive starting points for the synthesis of libraries of compounds for biological screening. The phenyl groups also provide a rigid aromatic core that can be a key feature in receptor binding.

Design of Conformational Locks for Molecular Systems

The concept of using specific molecular structures to restrict the conformational freedom of a molecule, known as "conformational locking," is important in the design of molecules with specific shapes and properties. While there is no direct evidence of this compound being used as a conformational lock, the rigid nature of the oxirane ring and the bulky phenyl substituents can impart a degree of conformational rigidity to molecules into which it is incorporated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing enantiopure cis- and trans-2,3-diphenyloxirane derivatives?

  • Methodological Answer : A common approach involves photooxygenation or catalytic oxidation of substituted stilbenes. For example, trans-2,3-diphenyloxirane (10b) can be synthesized via oxidation using a nitroxide catalyst (e.g., PrPPTNO) under UV light, followed by purification using gradient column chromatography (n-pentane:EtOAc = 100:1 → 20:1) to isolate isomers. Yields for cis and trans isomers are typically 21% and 43%, respectively, with structural confirmation via 1^1H NMR and TLC .

Q. How can researchers distinguish between cis and trans isomers of 2,3-diphenyloxirane experimentally?

  • Methodological Answer : Stereochemical assignments rely on 1^1H NMR coupling constants and chemical shifts. For example, trans-2,3-diphenyloxirane exhibits distinct splitting patterns due to vicinal coupling between oxirane protons, while cis isomers show characteristic downfield shifts for phenyl groups in 13^{13}C NMR. Preparative GLC can also resolve isomers, with retention times calibrated against known standards .

Advanced Research Questions

Q. What experimental strategies address the challenge of detecting transient intermediates like phenylcarbene during 2,3-diphenyloxirane photolysis?

  • Methodological Answer : While direct detection via EPR spectroscopy has failed due to signal quenching, indirect methods include:

  • Chemical Trapping : Photolyzing oxiranes in the presence of alkenes (e.g., cis-2-butene) to form stereospecific cyclopropanes. Product ratios (>95% stereospecificity) and 1^1H NMR analysis of methyl proton shifts confirm carbene intermediacy .
  • Competitive Kinetics : Comparing cycloelimination rates of oxirane derivatives (e.g., λmax = 350 nm vs. 160 nm substrates) under identical photolysis conditions. Faster rates for strained oxiranes suggest carbene formation, validated via TLC and GC-MS .

Q. How can researchers resolve contradictions between computational predictions and experimental data for oxirane stability?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted photophysical properties. For example:

  • Strain Analysis : Quantify ring strain via DFT calculations and correlate with experimental photolysis rates. Higher extinction coefficients at 254 nm for strained oxiranes explain accelerated degradation .
  • Solvent Screening : Compare reaction outcomes in polar (acetonitrile) vs. nonpolar (cyclohexane) solvents to assess solvent-cage effects on carbene lifetimes .

Q. What methodologies enable precise analysis of stereospecific C–H insertion reactions mediated by 2,3-diphenyloxirane-derived carbenes?

  • Methodological Answer :

  • Stereochemical Probes : Use chiral alkanes or deuterated substrates to track insertion regioselectivity. For example, photolysis of trans-2,3-diphenyloxirane with cis-2-butene produces cyclopropanes with >95% stereoretention, analyzed via preparative GLC and 1^1H NMR .
  • Isotopic Labeling : Incorporate 13^{13}C or 2^2H labels at carbene reaction sites to trace bond formation pathways via isotopic scrambling studies .

Data Analysis and Validation

Q. How should researchers design competitive rate studies to compare oxirane reactivity?

  • Methodological Answer :

  • Substrate Pairing : Co-photolyze two oxiranes (e.g., 2-ethyl-2,3-diphenyloxirane and a reference compound) in equimolar ratios. Monitor relative degradation via HPLC or GC-MS.
  • Extinction Coefficient Calibration : Normalize rates using UV-Vis absorption data at the irradiation wavelength (e.g., 254 nm) to account for differential light absorption .

Q. What statistical approaches validate reproducibility in oxirane synthesis and photolysis experiments?

  • Methodological Answer :

  • Batch Replication : Synthesize oxiranes in triplicate, reporting mean yields ± standard deviation.
  • Error Propagation Analysis : Quantify uncertainties in rate constants using Monte Carlo simulations or Gaussian error propagation for kinetic models .

Tables for Reference

Table 1 . Key Analytical Techniques for Oxirane Research

TechniqueApplicationExample Use CaseReference
1^1H NMRStereochemical assignmentDistinguishing cis/trans-2,3-diphenyloxirane
Preparative GLCIsomer separationResolving cyclopropane diastereomers
Competitive KineticsReactivity comparisonOxirane vs. carbazole photolysis rates

Table 2 . Common Pitfalls and Solutions in Oxirane Studies

ChallengeSolution
Undetectable carbene intermediatesUse chemical trapping with alkenes or isotopic labeling
Low isomer yieldsOptimize chromatography gradients (e.g., n-pentane:EtOAc)
Data reproducibilityImplement batch replication and error analysis

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